molecular formula C20H21F2N5OS B15099665 2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-difluoroph enyl)acetamide

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-difluoroph enyl)acetamide

Cat. No.: B15099665
M. Wt: 417.5 g/mol
InChI Key: RESSETIVWDUSHU-UHFFFAOYSA-N
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Description

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and difluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a suitable aromatic compound.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Final Coupling: The final step involves coupling the triazole derivative with the difluorophenylacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring and difluorophenyl groups are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the difluorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-difluorophenyl)acetamide
  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • Ethyl (4-aminophenyl)carbamate

Uniqueness

The uniqueness of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(3,4-difluorophenyl)acetamide lies in its combination of functional groups. The presence of both a triazole ring and difluorophenyl groups provides a unique set of chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H21F2N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C20H21F2N5OS/c1-20(2,3)13-6-4-12(5-7-13)18-25-26-19(27(18)23)29-11-17(28)24-14-8-9-15(21)16(22)10-14/h4-10H,11,23H2,1-3H3,(H,24,28)

InChI Key

RESSETIVWDUSHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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